![molecular formula C16H14O4S B14637686 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- CAS No. 51762-79-9](/img/structure/B14637686.png)
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- is a derivative of terephthalic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a 4-ethylphenylthio group attached to the benzene ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be achieved through several methods. One common method involves the reaction of terephthalic acid with 4-ethylthiophenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The ethylphenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be compared with other similar compounds such as:
Phthalic acid: 1,2-Benzenedicarboxylic acid, which has different substitution patterns and properties.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, which also differs in its chemical behavior.
Terephthalic acid: The parent compound without the ethylphenylthio group.
These comparisons highlight the unique properties of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- and its specific applications in various fields.
Properties
CAS No. |
51762-79-9 |
|---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-(4-ethylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C16H14O4S/c1-2-10-3-6-12(7-4-10)21-14-9-11(15(17)18)5-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
NCTJFWCHGUDCDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


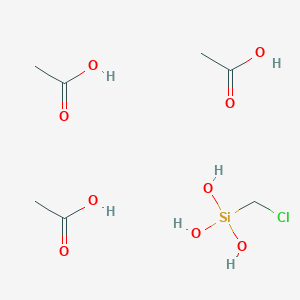
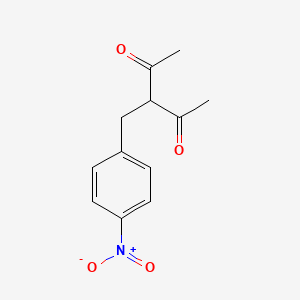
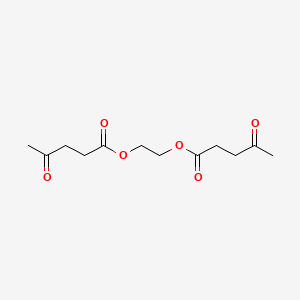
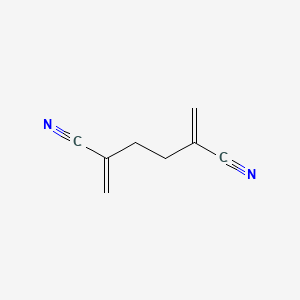
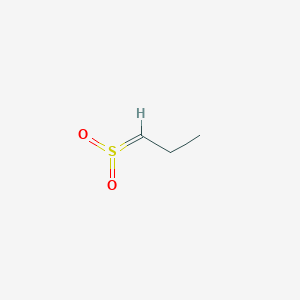

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)

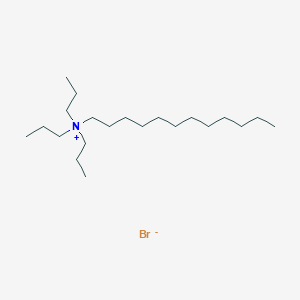
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
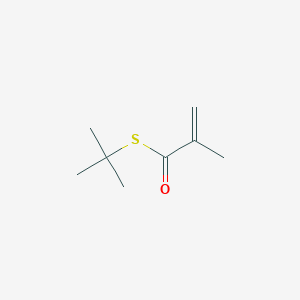
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
